

# Application Note: Quantification of Butyl Hexanoate in Food Samples

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## Compound of Interest

Compound Name: Butyl hexanoate

Cat. No.: B146156

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## Introduction

**Butyl hexanoate**, also known as butyl caproate, is a fatty acid ester recognized for its characteristic fruity and pineapple-like aroma.[1] This volatile organic compound is naturally present in a variety of fruits, including apples and peaches, contributing significantly to their flavor profiles.[2][3] In the food and beverage industry, **butyl hexanoate** is widely utilized as a flavoring agent to impart or enhance fruity notes in products such as beverages, confectionery, and baked goods.[1] The accurate quantification of **butyl hexanoate** is crucial for quality control, ensuring consistent flavor profiles, and for research into food aroma and consumer preferences. This application note provides detailed protocols for the quantification of **butyl hexanoate** in food samples using Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

## Experimental Protocols

This section details the methodologies for the extraction and quantification of **butyl hexanoate** from various food matrices.

### Method 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is ideal for the extraction of volatile and semi-volatile compounds from solid and liquid food samples.

### 1. Materials and Reagents:

- Samples: Fresh or frozen food samples (e.g., fruit puree, juice, dairy products).
- Standards: **Butyl hexanoate** ( $\geq 98\%$  purity), Internal Standard (IS) such as 3-octanol or ethyl heptanoate.
- Reagents: Sodium chloride (NaCl), deionized water, methanol (HPLC grade).
- Consumables: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30  $\mu\text{m}$  Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

### 2. Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- HS-SPME autosampler.
- Analytical balance.
- Homogenizer or blender.
- Centrifuge.

### 3. Sample Preparation:

- Solid Samples (e.g., Fruits):
  - Thoroughly wash the fruit with deionized water and pat dry.
  - Homogenize a representative portion of the sample (e.g., 100 g) into a fine puree.
  - Weigh 5.0 g of the homogenate into a 20 mL headspace vial.
- Liquid Samples (e.g., Fruit Juice):
  - Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

### 4. Extraction and Analysis:

- To each vial, add 1.0 g of NaCl to increase the ionic strength of the matrix, which promotes the release of volatile compounds.
- Spike the sample with a known concentration of the internal standard.
- Immediately seal the vial.
- Incubate the vial at 60°C for 30 minutes to allow for equilibration of volatile compounds in the headspace.
- Expose the SPME fiber to the headspace for 30 minutes at the same temperature.
- Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.

#### 5. GC-MS Parameters:

- Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-350.
- Quantification Ions: Monitor characteristic ions for **butyl hexanoate** (e.g., m/z 56, 99, 117) and the internal standard.<sup>[4]</sup>

## Method 2: Liquid-Liquid Extraction (LLE) Coupled with GC-MS

This method is suitable for extracting **butyl hexanoate** from liquid samples like juices and beverages.

#### 1. Materials and Reagents:

- Samples: Liquid food samples (e.g., fruit juice, alcoholic beverages).
- Standards: **Butyl hexanoate** ( $\geq 98\%$  purity), Internal Standard (IS).
- Reagents: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), n-pentane, diethyl ether, anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), sodium chloride ( $\text{NaCl}$ ).

## 2. Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Separatory funnel.
- Vortex mixer.
- Centrifuge.
- Rotary evaporator or nitrogen evaporator.

## 3. Sample Preparation and Extraction:

- Accurately measure 50 mL of the liquid sample and dilute it with 200 mL of deionized water in a separatory funnel.
- Add  $\text{NaCl}$  to saturate the aqueous phase.
- Add 50 mL of a suitable extraction solvent (e.g., a mixture of n-pentane and diethyl ether).
- Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.
- Collect the organic layer.
- Repeat the extraction twice more with fresh solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

#### 4. GC-MS Analysis:

- Inject the concentrated extract into the GC-MS system using the same parameters as described in the HS-SPME method.

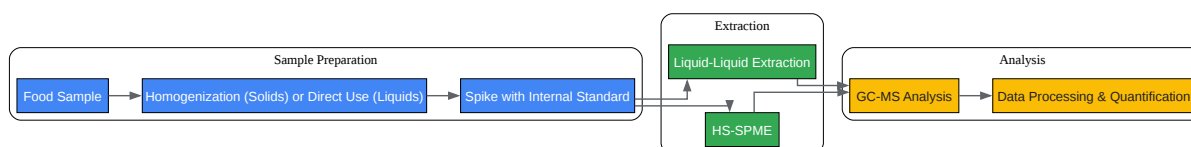
## Data Presentation

The concentration of **butyl hexanoate** can vary significantly depending on the food matrix, processing, and storage conditions. The following table summarizes quantitative data found in the literature.

Food Matrix	Concentration Range	Method of Analysis	Reference
Luzhou-flavor Liquor	5 - 10 mg/L	LLE-GC-MS	[5]
Apple Peels (JNG cultivar)	> 100 µg/kg FW	HS-SPME-GC-MS	[6]
Apple Peels (Various cultivars)	10.61 - 5688.01 µg/kg FW	HS-SPME-GC-MS	[6]

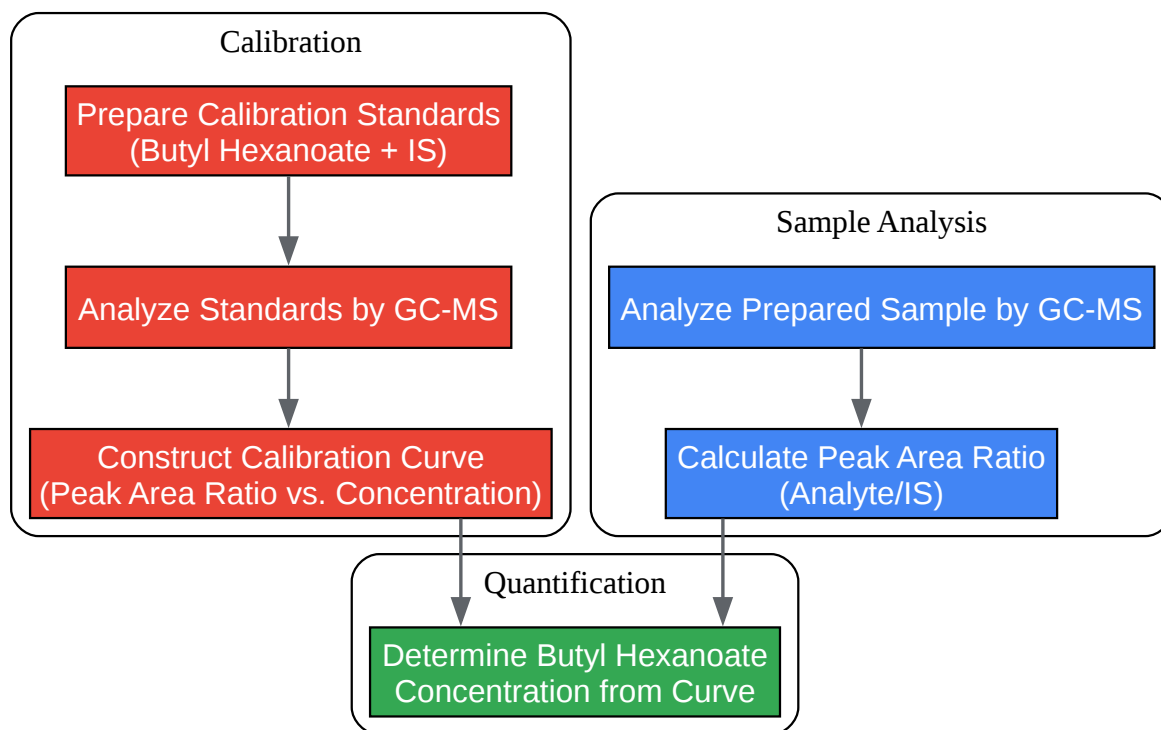
Note: While esters such as ethyl butanoate and ethyl hexanoate are known to contribute to the fruity notes in Cheddar and other cheeses, specific quantitative data for **butyl hexanoate** in dairy products is not widely available in the reviewed literature.

## Experimental Workflows



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Caption: Experimental workflow for the quantification of **butyl hexanoate**.



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Caption: Logical relationship of the internal standard calibration for quantification.

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